2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a boron-containing dioxaborolane ring and a difluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoromethoxy-substituted phenylboronic acid with a tetramethyl-1,3,2-dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronates.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Cross-Coupling: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic acids or boronates.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Cross-Coupling: Biaryl compounds.
Scientific Research Applications
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to another molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Difluoromethoxy)-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(6-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(Difluoromethoxy)-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-(Difluoromethoxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both difluoromethoxy and fluorine substituents on the phenyl ring.
Properties
IUPAC Name |
2-[2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)10-8(15)6-5-7-9(10)18-11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEIXBIUJNGCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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